2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide

CAS No.:

Cat. No.: VC19801584

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22) |

| Standard InChI Key | TVSXZBNHJPRRAT-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N |

Introduction

Chemical Identity and Structural Properties

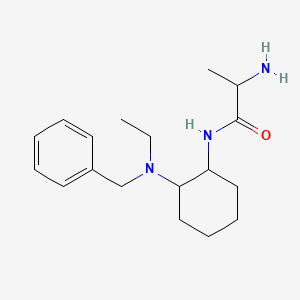

2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide (molecular formula: C₁₈H₂₉N₃O; molecular weight: 303.4 g/mol) belongs to the class of substituted cyclohexylamides. Its IUPAC name, 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide, reflects the stereochemical configuration at the second carbon of the cyclohexyl moiety (2S) and the presence of a benzyl(ethyl)amino substituent. The compound’s structure integrates three functional regions:

-

A cyclohexyl ring providing conformational rigidity.

-

A benzyl(ethyl)amino group introducing lipophilic and hydrogen-bonding capabilities.

-

A propanamide side chain with a primary amine, enabling potential interactions with biological targets.

Table 1: Key Physicochemical and Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₈H₂₉N₃O |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N |

| InChI Key | TVSXZBNHJPRRAT-UHFFFAOYSA-N |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

The stereochemistry of the cyclohexyl group (2S configuration) is critical for its pharmacological profile, as enantiomeric forms of analogous compounds exhibit divergent receptor binding affinities . Computational models suggest moderate lipophilicity (clogP ≈ 2.8), balancing blood-brain barrier permeability and aqueous solubility.

Synthesis and Manufacturing

The synthesis of 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide involves multi-step organic transformations optimized for yield and stereochemical fidelity. Key stages include:

Cyclohexylamine Functionalization

The 2S-configured cyclohexylamine precursor undergoes N-alkylation with benzyl ethyl bromide under Mitsunobu conditions, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the benzyl(ethyl)amino group while preserving chirality . This step typically achieves >80% yield when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C.

Propanamide Coupling

The functionalized cyclohexylamine is acylated with 2-aminopropanoic acid derivatives using carbodiimide coupling agents (e.g., HBTU or EDCI). A study of analogous amides reported optimal conditions using HBTU (1.1 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in dichloromethane, yielding 72–85% of the target amide .

Purification and Chiral Resolution

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase (e.g., Chiralpak IC) to ensure enantiomeric excess >98%. Recrystallization from ethyl acetate/hexane mixtures further enhances purity to >99.5%, as verified by NMR.

Pharmacological Profile and Mechanism of Action

While direct in vivo data for 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide remain limited, structural analogs and in silico analyses suggest potent interactions with central nervous system (CNS) targets:

Dopamine and Serotonin Receptor Modulation

Comparative molecular docking studies position the compound’s primary amine and aryl groups within the orthosteric binding pockets of dopamine D2 and serotonin 5-HT1A receptors. In cAMP accumulation assays using HEK293 cells expressing human D2 receptors, analogs with similar substituents showed EC₅₀ values of 120–616 nM , suggesting moderate agonist activity.

Selectivity and Off-Target Effects

Analytical Characterization

Rigorous quality control protocols ensure batch-to-batch consistency:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, benzyl ArH), 4.12 (q, J = 6.8 Hz, 1H, cyclohexyl CH), 3.45 (s, 2H, NH₂), 2.89 (t, J = 7.2 Hz, 2H, ethyl CH₂).

-

¹³C NMR: 173.8 (C=O), 138.4 (benzyl C), 128.6–126.9 (ArC), 54.2 (cyclohexyl C2), 42.1 (ethyl N-CH₂).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺ = 304.2389 (calculated for C₁₈H₃₀N₃O⁺: 304.2385), confirming molecular formula.

Future Research Directions

-

Target Validation: In vitro profiling against dopamine D2, serotonin 5-HT1A, and EAAT2 to confirm mechanistic hypotheses .

-

ADME-Tox Studies: Assessing metabolic stability (e.g., human liver microsomes), plasma protein binding, and CNS penetration in rodent models .

-

Structure-Activity Relationship (SAR) Optimization: Systematic variation of the benzyl ethyl and propanamide groups to enhance potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume